molecular formula C13H13NO2 B174220 4-(1-Hydroxy-2-(pyridin-3-yl)ethyl)phenol CAS No. 115382-40-6

4-(1-Hydroxy-2-(pyridin-3-yl)ethyl)phenol

Cat. No.: B174220
CAS No.: 115382-40-6
M. Wt: 215.25 g/mol
InChI Key: BOVJFCBOKBFQRR-UHFFFAOYSA-N
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Description

4-(1-Hydroxy-2-(pyridin-3-yl)ethyl)phenol is an organic compound that features a phenol group substituted with a hydroxyethyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxy-2-(pyridin-3-yl)ethyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and 3-pyridinecarboxaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxy-2-(pyridin-3-yl)ethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, and various substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1-Hydroxy-2-(pyridin-3-yl)ethyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxy-2-(pyridin-3-yl)ethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the pyridine ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Hydroxy-2-(pyridin-2-yl)ethyl)phenol
  • 4-(1-Hydroxy-2-(pyridin-4-yl)ethyl)phenol
  • 4-(1-Hydroxy-2-(quinolin-3-yl)ethyl)phenol

Uniqueness

4-(1-Hydroxy-2-(pyridin-3-yl)ethyl)phenol is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both the phenol and pyridine groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(1-hydroxy-2-pyridin-3-ylethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-12-5-3-11(4-6-12)13(16)8-10-2-1-7-14-9-10/h1-7,9,13,15-16H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVJFCBOKBFQRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555611
Record name 4-[1-Hydroxy-2-(pyridin-3-yl)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115382-40-6
Record name 4-[1-Hydroxy-2-(pyridin-3-yl)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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